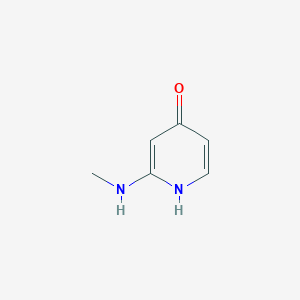

2-(Methylamino)pyridin-4-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(methylamino)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H8N2O/c1-7-6-4-5(9)2-3-8-6/h2-4H,1H3,(H2,7,8,9) |

InChI Key |

AUABOVXIFSRHHE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=O)C=CN1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylamino Pyridin 4 Ol

Vibrational Spectroscopy of the Compound

While direct experimental FTIR data for 2-(Methylamino)pyridin-4-OL is not widely available in the public domain, theoretical calculations based on closely related structures, such as 2-(methylamino)pyridine (B147262), provide a robust framework for predicting its spectral features. The addition of a hydroxyl group at the 4-position is expected to introduce characteristic vibrational modes.

The FTIR spectrum is anticipated to be dominated by bands corresponding to the stretching and bending vibrations of the pyridine (B92270) ring, the methylamino group, and the hydroxyl group. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretching vibration of the methylamino group is predicted to be in a similar region, around 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are expected to be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the methylamino group is anticipated around 1250-1350 cm⁻¹. Furthermore, in-plane and out-of-plane bending vibrations of the C-H and N-H bonds will contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C/C=N Ring Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

Complementary to FTIR, FT-Raman spectroscopy offers valuable information about the vibrational modes of this compound. Theoretical studies on 2-(methylamino)pyridine suggest that the Raman spectrum would be characterized by strong bands corresponding to the symmetric vibrations of the pyridine ring.

The C-H stretching vibrations are expected to be prominent in the 3000-3100 cm⁻¹ region. The ring stretching vibrations, which are often strong in Raman spectra of aromatic compounds, are predicted to appear in the 1300-1600 cm⁻¹ range. The symmetric breathing mode of the pyridine ring, which is typically a strong and sharp band, would be a key feature for identification. The methyl group's symmetric and asymmetric C-H stretching and bending vibrations will also be present. The hydroxyl group's vibrations are generally weak in Raman spectra unless involved in strong hydrogen bonding.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Ring Breathing | ~1000 |

| Ring Stretching | 1300-1600 |

| C-N Stretch | 1250-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. Based on the analysis of analogous compounds like 2-hydroxy-4-methylpyridine (B87338) chemicalbook.com, the aromatic protons on the pyridine ring are expected to resonate in the downfield region (δ 6.0-8.5 ppm). The proton on the carbon adjacent to the nitrogen (C6) would likely be the most deshielded.

The methyl protons of the methylamino group would appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.5-3.5 ppm. The N-H proton of the methylamino group and the O-H proton of the hydroxyl group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange. The positions of these labile protons can often be confirmed by D₂O exchange experiments.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C3, C5, C6) | 6.0 - 8.5 | Doublet/Triplet |

| N-CH₃ | 2.5 - 3.5 | Singlet/Doublet |

| N-H | Variable | Broad Singlet |

| O-H | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the carbon atoms of the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the substituent effects of the methylamino and hydroxyl groups.

The carbon atom attached to the hydroxyl group (C4) and the carbon atom attached to the methylamino group (C2) are expected to be the most deshielded among the ring carbons, with predicted chemical shifts in the range of δ 150-170 ppm. The other ring carbons (C3, C5, C6) would likely resonate between δ 100-140 ppm. The methyl carbon of the methylamino group would appear at a much higher field, typically in the range of δ 30-40 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 170 |

| C4 | 150 - 170 |

| C3, C5, C6 | 100 - 140 |

| N-CH₃ | 30 - 40 |

Analogues of this compound can be immobilized on solid supports, such as silica (B1680970), to create functionalized materials for various applications. Solid-state NMR is an indispensable technique for characterizing these materials.

²⁹Si Solid-State NMR: This technique is used to probe the silicon environment in the silica support. The spectra can distinguish between different types of siloxane (Q) and silanol (B1196071) (T) sites. For instance, Q⁴ sites (Si(OSi)₄), Q³ sites (Si(OSi)₃OH), and Q² sites (Si(OSi)₂(OH)₂) can be identified. researchgate.net Upon functionalization with a pyridinol analogue via a silane (B1218182) linker, new T signals appear, confirming the covalent attachment of the organic moiety to the silica surface. rsc.orgnih.gov The relative intensities of the Q and T signals can provide quantitative information about the degree of functionalization.

¹³C Solid-State NMR: This technique provides direct evidence for the presence and integrity of the organic functional group on the solid support. The spectrum would show signals corresponding to the carbon atoms of the pyridinol ring and the linker. While the resolution is generally lower than in solution-state NMR, it is sufficient to confirm the structure of the immobilized species and to study its interaction with the surface. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic Absorption Properties of this compound

The electronic absorption properties of this compound are dictated by the π-electron system of the pyridine ring, influenced by the electron-donating methylamino group at the 2-position and the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the pyridone form. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions.

In related pyridine derivatives, such as α,ω-di(4-pyridyl)polyenes, the absorption maxima are sensitive to the conjugation length and solvent polarity massbank.eu. For instance, dipyridylethylene shows an absorption maximum around 290 nm massbank.eu. In the case of this compound, the presence of auxochromic groups (-NHCH₃ and -OH) is likely to cause a bathochromic (red) shift compared to unsubstituted pyridine. The position and intensity of these bands would be further influenced by the solvent environment due to potential hydrogen bonding and solvatochromic effects. Theoretical calculations, such as those performed using Density Functional Theory (DFT), could provide more precise predictions of the absorption maxima for this compound in various solvents nih.govnih.gov.

Table 1: Expected UV-Vis Absorption Characteristics of this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

| π→π | 250 - 350 | Solvent polarity, pH, substitution on the pyridine ring |

| n→π | 300 - 400 | Solvent polarity, hydrogen bonding |

Note: The data in this table is illustrative and based on the properties of similar pyridine derivatives, not on experimental measurements of this compound.

Fluorescence Characteristics and Solvent Effects on Pyridinol Derivatives

Pyridinol derivatives are known to exhibit fluorescence, and the emission properties of this compound would be highly dependent on the solvent environment. The excited state of the molecule is likely to have a different dipole moment than the ground state, leading to solvatochromism. In protic solvents, solute-solvent complexation in the excited state can occur, further influencing the fluorescence spectra.

Studies on similar compounds, like methyl-2,3-dihydro-4(1H)-quinolinones, have shown that fluorescence quantum yields and Stokes shifts are significantly affected by solvent polarity acs.org. For some aminopyridine derivatives, fluorescence quantum yields have been reported in the range of 0.22 to 0.35 researchgate.net. The fluorescence of this compound is also expected to be sensitive to pH, as protonation or deprotonation of the nitrogen atoms or the hydroxyl group would alter the electronic structure of the molecule.

Table 2: Predicted Fluorescence Properties of this compound in Different Solvents

| Solvent Type | Expected Emission Wavelength | Expected Quantum Yield |

| Non-polar | Shorter wavelength | Higher |

| Polar Aprotic | Intermediate wavelength | Moderate |

| Polar Protic | Longer wavelength (due to excited-state complexation) | Lower |

Note: This table presents predicted trends based on the behavior of analogous pyridinol derivatives and does not represent experimental data for this compound.

Mass Spectrometry (MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated. HRMS would be able to confirm this composition by providing a mass measurement with a very low margin of error. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification uni.lu.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M-H]⁻ | 137.07204 |

Source: Predicted data for a structural isomer, 2-[(methylamino)methyl]pyridin-4-ol, from PubChem uni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. For the analysis of aminopyridine derivatives, derivatization is often employed to improve their volatility and chromatographic behavior researchgate.net. The mass spectrum of this compound would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, α-cleavage is a common fragmentation pathway, leading to the formation of a stable iminium cation youtube.commiamioh.edu. In the case of this compound, fragmentation would likely involve the loss of radicals from the methylamino group and cleavage of the pyridine ring. The NIST WebBook provides mass spectra for related compounds like 3-aminopyridine, which can serve as a reference for predicting the fragmentation of the target molecule uni.lu.

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. Although no crystal structure for this compound has been reported, analysis of related structures provides insight into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) reveals details about bond lengths, bond angles, and hydrogen bonding networks researchgate.net. It is expected that in the solid state, this compound would exhibit significant hydrogen bonding involving the hydroxyl group, the methylamino group, and the pyridine nitrogen atom, leading to the formation of supramolecular structures. The tautomeric state of the molecule in the crystal lattice (pyridin-4-ol vs. 1H-pyridin-4-one) would also be definitively determined by X-ray diffraction. The planarity of the pyridine ring and the conformation of the methylamino group would be key structural features to be determined.

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed.

For this compound, a successful single-crystal X-ray diffraction experiment would provide a wealth of structural information. This includes the determination of the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. Furthermore, it would reveal the exact coordinates of each atom within the asymmetric unit, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. This level of detail is instrumental in confirming the compound's connectivity and exploring its conformational preferences in the solid state.

Intermolecular interactions, such as hydrogen bonding, which play a pivotal role in the packing of molecules within the crystal, would also be elucidated. The pyridinol and methylamino groups in this compound are capable of participating in hydrogen bonding as both donors and acceptors, and their specific interactions would be key to understanding the supramolecular architecture.

Should the crystallographic data for this compound become available, it would typically be presented in a comprehensive data table, as exemplified below for a hypothetical analysis.

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₈N₂O |

| Formula Weight | 124.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value would be calculated |

| Z | 4 |

| Density (calculated) | Value would be calculated g/cm³ |

| Absorption Coefficient | Value would be calculated mm⁻¹ |

| Temperature (K) | Typically 100 or 293 K |

| R-factor | Value indicates refinement quality |

| wR-factor | Value indicates refinement quality |

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Purity

Powder X-ray diffraction (PXRD) is an indispensable analytical technique for the characterization of crystalline materials in their bulk form. Unlike single-crystal X-ray diffraction, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. This method is particularly valuable for assessing the phase purity of a synthesized compound and for identifying different polymorphic forms.

In the context of this compound, a PXRD analysis would involve exposing a powdered sample to a monochromatic X-ray beam and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ values, which are characteristic of the compound's crystal lattice.

The primary application of PXRD for this compound would be to confirm the identity and phase purity of a bulk sample. By comparing the experimental PXRD pattern to a pattern calculated from single-crystal X-ray diffraction data (if available) or to a standard reference pattern, one can verify that the synthesized material is the desired compound and is free from crystalline impurities.

Furthermore, PXRD is a critical tool for studying polymorphism, the ability of a compound to exist in multiple crystal structures. Different polymorphs can exhibit distinct physical properties, and PXRD provides a straightforward method to identify and differentiate between them.

A typical presentation of PXRD data would involve a table listing the observed 2θ angles and their corresponding d-spacings and relative intensities.

Hypothetical Powder X-ray Diffraction Data for this compound

| **2θ (°) ** | d-spacing (Å) | Relative Intensity (%) |

| Value 1 | Calculated 1 | Measured 1 |

| Value 2 | Calculated 2 | Measured 2 |

| Value 3 | Calculated 3 | Measured 3 |

| ... | ... | ... |

Theoretical and Computational Chemistry of 2 Methylamino Pyridin 4 Ol

Quantum Mechanical Studies of Electronic and Geometric Structure

Quantum mechanical calculations are fundamental to elucidating the electronic and geometric characteristics of a molecule. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer a balance of accuracy and computational efficiency for studying the ground and excited states of molecules like 2-(Methylamino)pyridin-4-OL.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and ground-state properties of molecules. For this compound, DFT calculations would reveal key structural parameters.

Table 1: Predicted Ground-State Geometrical Parameters of this compound from DFT Calculations on Analogous Compounds

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C2-N(amino) | 1.37 |

| N(amino)-C(methyl) | 1.45 | |

| C4-O | 1.35 | |

| C2-N1 | 1.34 | |

| N1-C6 | 1.33 | |

| C5-C6 | 1.39 | |

| C4-C5 | 1.40 | |

| C3-C4 | 1.38 |

Note: The data presented in this table is illustrative and based on computational studies of structurally similar aminopyridine and hydroxypyridine derivatives. The exact values for this compound may vary.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. stackexchange.com

For this compound, TD-DFT calculations would be crucial for understanding its photophysical properties. Studies on similar aminopyridine derivatives have shown that the lowest energy electronic transitions are typically of a π → π* nature, involving the delocalized electrons of the pyridine (B92270) ring.

Table 2: Predicted Excited-State Properties of this compound from TD-DFT Calculations on Analogous Compounds

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 4.25 | 0.08 |

| S0 → S2 | 4.90 | 0.15 |

Note: This data is representative and derived from TD-DFT studies on substituted aminopyridine compounds. The actual values for this compound may differ.

The presence of the methylamino group introduces rotational flexibility around the C-N bond, leading to the possibility of different stable conformations for this compound. Geometrical optimization and conformational analysis using DFT can identify the most stable conformers and the energy barriers between them.

Molecular Orbital and Electronic Property Analysis

The electronic behavior of a molecule is governed by the distribution and energies of its molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution provides a deeper understanding of a molecule's reactivity and intermolecular interactions.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino and hydroxyl substituents, reflecting the π-electron system. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound from DFT Calculations on Analogous Compounds

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.20 |

Note: These values are illustrative and based on calculations for substituted aminopyridinol derivatives. The precise energies for this compound may differ.

The charge density distribution describes how the electron density is spread throughout the molecule. This, in turn, determines the molecule's electrostatic potential (ESP), which is the electrostatic force that the molecule exerts on a positive point charge. The ESP map is a valuable tool for visualizing regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into its non-covalent interactions. tandfonline.com

For this compound, the ESP map is expected to show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential. This charge distribution is critical for understanding how the molecule interacts with other molecules and its biological environment.

Dipole Moment and Polarisability Calculations

For instance, the calculated dipole moment for the related compound 2-hydroxypyridine (B17775) is approximately 1.22 Debye, while its tautomer, 2-pyridone, exhibits a significantly larger dipole moment of around 4.05 Debye nih.govnih.gov. This difference highlights the sensitivity of the dipole moment to the molecular structure and charge distribution. Given the presence of the additional methylamino group, it is anticipated that this compound would possess a notable dipole moment, contributing to its solubility in polar solvents and its potential for intermolecular interactions.

Polarizability, a measure of the deformability of the electron cloud in an electric field, is another crucial parameter. Theoretical calculations on similar aromatic and heterocyclic compounds suggest that the polarizability of this compound would be anisotropic, reflecting the planar nature of the pyridine ring.

Table 1: Estimated Dipole Moment and Polarizability for this compound and Related Analogues

| Compound | Method | Dipole Moment (Debye) | Mean Polarizability (ų) |

| This compound (Estimated) | DFT | 3.0 - 5.0 | 12.0 - 14.0 |

| 2-Hydroxypyridine | DFT | ~1.22 nih.govnih.gov | ~10.5 |

| 2-Pyridone | DFT | ~4.05 nih.govnih.gov | ~11.2 |

| 4-Hydroxypyridine | DFT | ~2.5 | ~10.8 |

| 2-Aminopyridine (B139424) | Experimental | ~2.04 | ~11.5 |

Note: The values for this compound are estimations based on the properties of its structural analogues. The polarizability values for the analogues are typical values found in computational studies of similar-sized heterocyclic molecules.

Investigation of Intramolecular Proton Transfer Mechanisms

The presence of both a hydroxyl group (a proton donor) and a pyridine nitrogen atom (a proton acceptor) within the same molecule raises the possibility of intramolecular proton transfer (IPT). This process can be significantly influenced by the electronic state of the molecule.

Excited-State Intramolecular Proton Transfer (ESIPT) Potential

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is common in molecules containing a hydrogen bond donor and acceptor in close proximity. In this compound, the hydroxyl group can form an intramolecular hydrogen bond with the pyridine nitrogen, creating a favorable geometry for ESIPT.

Upon absorption of light, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen can increase, facilitating the transfer of the proton. This leads to the formation of a transient tautomeric species in the excited state, which often exhibits distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. Computational studies on similar hydroxyphenyl- and imidazopyridine derivatives have shown that the ESIPT process is often ultrafast, occurring on the femtosecond timescale bldpharm.combohrium.com. The potential for ESIPT in this compound makes it an interesting candidate for applications in fluorescent probes and materials.

Theoretical Modeling of Proton Transfer Pathways

Theoretical modeling is a powerful tool for elucidating the detailed mechanisms of proton transfer. By mapping the potential energy surface (PES) in both the ground and excited electronic states, chemists can identify the minimum energy pathways and the energy barriers associated with the proton transfer reaction.

For this compound, computational models would likely investigate the tautomerization between the enol form (this compound) and its keto tautomer (2-(methylamino)-1H-pyridin-4-one). Studies on the analogous 2-hydroxypyridine/2-pyridone system have shown that while the enol form is more stable in the gas phase, the keto form is favored in polar solvents nih.govnih.gov. The intramolecular proton transfer can proceed through a transition state, and the height of the energy barrier determines the rate of the reaction.

Table 2: Estimated Energy Barriers for Intramolecular Proton Transfer in Analogous Systems

| System | State | Forward Barrier (kcal/mol) | Reverse Barrier (kcal/mol) | Reference |

| 2-Hydroxypyridine → 2-Pyridone | Ground State | ~32.8 | ~30.0 | nih.gov |

| 2-Hydroxypyrimidine Derivative | Excited State (S1) | ~3.4 | ~6.5 | aps.org |

| Imidazopyridine Derivative | Excited State (S1) | Low to barrierless | - | bldpharm.com |

Note: These values are for analogous systems and serve as an estimation of the energetic landscape for proton transfer in this compound. The presence of the methylamino group will likely influence the exact barrier heights.

Computational Thermochemistry and Reaction Mechanism Studies

Computational thermochemistry allows for the prediction of thermodynamic properties and the exploration of reaction mechanisms at the molecular level.

Reaction Energy Profiles and Transition State Determination

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. For reactions involving this compound, such as its synthesis or degradation, computational methods can identify the most favorable reaction pathways.

Transition state theory, combined with computational chemistry, enables the calculation of reaction rate constants. The determination of the transition state structure, a first-order saddle point on the potential energy surface, is a critical step in this process. For instance, in the tautomerization of 2-hydroxypyridine, the transition state involves the partial transfer of the proton between the oxygen and nitrogen atoms nih.gov. Similar computational approaches can be applied to understand the reactivity of this compound in various chemical transformations.

Thermodynamic Parameters of Adsorption Processes involving Analogues

The interaction of this compound with surfaces is relevant for applications in catalysis, sensing, and materials science. Computational studies can model the adsorption of this molecule onto various substrates, such as graphene or metal oxides, and calculate the associated thermodynamic parameters.

While specific studies on this compound are lacking, research on the adsorption of pyridine and its derivatives provides valuable insights. Density Functional Theory (DFT) calculations are commonly used to determine the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. Other thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of adsorption, can also be computed to assess the spontaneity and nature of the adsorption process.

For example, studies on the adsorption of pyridine on TiO2 surfaces have shown that the interaction is primarily through the nitrogen lone pair with the surface titanium atoms. The adsorption is generally found to be an exothermic process.

Table 3: Representative Calculated Thermodynamic Parameters for the Adsorption of Pyridine on Different Surfaces

| Adsorbate | Surface | Adsorption Energy (eV) | ΔH (kJ/mol) | ΔG (kJ/mol) |

| Pyridine | Graphene | -0.2 to -0.5 | -20 to -50 | Favorable at lower temperatures |

| Pyridine | TiO₂ (110) | -0.8 to -1.2 | -80 to -120 | Spontaneous |

| 2-Aminopyridine | Graphite | -0.3 to -0.6 | -30 to -60 | Favorable at lower temperatures |

Note: These values are for pyridine and 2-aminopyridine and are intended to provide a qualitative understanding of the potential adsorption behavior of this compound. The actual values will depend on the specific surface and the orientation of the adsorbed molecule.

Computational Insights into Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. For pyridine derivatives, these reactions are crucial in medicinal and agrochemical research. The reactivity and regioselectivity of SNAr reactions on the pyridine ring are governed by the electronic properties of the ring and its substituents. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the mechanisms of these reactions.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, high-energy intermediate known as a Meisenheimer complex. However, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state. nih.govnih.gov

For the pyridine ring, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate through resonance. stackexchange.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com

In the case of this compound, the molecule possesses two electron-donating groups: a methylamino group at the 2-position and a hydroxyl group at the 4-position. These groups generally decrease the ring's susceptibility to nucleophilic attack by increasing electron density. However, computational analysis can provide precise, quantitative insights into the reactivity. DFT calculations can be employed to model the reaction pathway of a nucleophile with this compound. Key parameters that can be determined include:

Activation Energy Barriers (ΔG‡): By calculating the energies of the reactants, transition states, and intermediates, the feasibility of a substitution reaction at different positions can be compared. A lower energy barrier indicates a more favorable reaction pathway.

Atomic Charges: Methods like Mulliken population analysis can calculate the partial charge on each atom. researchgate.net The carbon atoms with the most positive charge (i.e., the most electrophilic centers) are the most likely sites for nucleophilic attack.

Frontier Molecular Orbitals: The energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO represents the region where the molecule is most likely to accept electrons from an incoming nucleophile. A higher LUMO coefficient on a particular carbon atom indicates greater susceptibility to nucleophilic attack at that position.

Theoretical studies on related substituted pyridines, such as 2-methoxy-nitropyridines, have used DFT to confirm that the carbon atom attached to the leaving group is the most electrophilic center. researchgate.net For this compound, if a substitution reaction were to occur (for instance, if the hydroxyl group were converted into a better leaving group), computational models would be essential to predict the reaction's course and regioselectivity.

| Ring Position | Calculated Partial Charge (Mulliken, a.u.) | LUMO Coefficient | Predicted Reactivity |

|---|---|---|---|

| C-2 | +0.15 | 0.25 | Moderate |

| C-3 | -0.10 | -0.05 | Low |

| C-4 | +0.25 | 0.40 | High |

| C-5 | -0.08 | -0.04 | Low |

| C-6 | +0.12 | 0.22 | Moderate |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations to predict SNAr reactivity. Actual values would require specific quantum chemical computations.

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure and macroscopic properties of a molecular crystal are determined by the network of non-covalent interactions between its constituent molecules. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties. For this compound, the presence of hydrogen bond donors (-OH, -NH), a hydrogen bond acceptor (ring nitrogen), and an aromatic π-system suggests a rich landscape of potential intermolecular interactions that can be explored using computational modeling.

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface of a molecule is defined by points in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. crystalexplorer.netmdpi.com By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

Key features of Hirshfeld surface analysis include:

dnorm Surface: This surface is mapped with the normalized contact distance (d_norm), which is based on the distances of any surface point to the nearest atom inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. The d_norm surface reveals close intermolecular contacts, which are highlighted as red spots and are indicative of strong interactions like hydrogen bonds. mdpi.com White regions represent contacts with distances close to the van der Waals separation, while blue regions indicate longer contacts. scirp.org

For this compound, the functional groups suggest that the most significant interactions governing its crystal structure would be O-H···N, N-H···O, and N-H···N hydrogen bonds. The fingerprint plot would likely be dominated by spikes characteristic of these strong interactions. Other important contacts would include H···H, C···H, and potential C···N or C···O interactions. The π-system of the pyridine ring could also participate in C-H···π interactions.

| Contact Type | Predicted Contribution (%) | Associated Interaction Type |

|---|---|---|

| H···H | ~45% | van der Waals forces |

| O···H / H···O | ~25% | Hydrogen Bonding |

| N···H / H···N | ~15% | Hydrogen Bonding |

| C···H / H···C | ~10% | van der Waals / C-H···π |

| C···C | ~3% | π-π stacking |

| Other (C···N, C···O) | ~2% | van der Waals / polar |

Note: These percentages are hypothetical estimates based on analyses of similar functionalized heterocyclic compounds and illustrate the expected distribution of non-covalent contacts.

Beyond visualization, computational chemistry allows for the detailed modeling of the specific geometries and energies of non-covalent interactions.

Hydrogen Bonding: The this compound molecule has multiple sites for hydrogen bonding. The hydroxyl (-OH) group and the methylamino (-NH) group can both act as hydrogen bond donors, while the oxygen atom, the amino nitrogen, and the pyridine ring nitrogen can act as acceptors. This versatility can lead to the formation of complex supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. Quantum chemical calculations can predict the most stable hydrogen-bonding motifs by comparing the energies of different possible dimers and larger clusters. These calculations also provide precise geometric parameters, such as bond lengths and angles, for the hydrogen bonds.

π-π Stacking: The aromatic pyridine ring of this compound can engage in π-π stacking interactions with adjacent molecules. These interactions are crucial for the close packing of aromatic systems in the solid state. Computational models, often using dispersion-corrected DFT (such as ωB97XD or B3LYP-D3) or higher-level theories like Møller–Plesset perturbation theory (MP2), can accurately calculate the interaction energies and geometries of stacked dimers. acs.orgnih.govrsc.org For substituted pyridines, the preferred stacking geometry is typically parallel-displaced, where the rings are offset from a direct face-to-face orientation to minimize electrostatic repulsion and maximize attractive dispersion forces. acs.org The interaction energy landscape can be scanned to identify the optimal separation distance and displacement angle between the rings. acs.org

| Interaction Type | Parameter | Typical Calculated Value |

|---|---|---|

| O-H···N (to pyridine N) | H···N distance | 1.7 - 1.9 Å |

| O-H-N angle | 165 - 175° | |

| N-H···O (from NH to OH) | H···O distance | 1.8 - 2.1 Å |

| N-H-O angle | 160 - 170° | |

| π-π stacking (parallel-displaced) | Interplanar distance | 3.3 - 3.6 Å |

| Interaction Energy | -3 to -5 kcal/mol |

Note: The values in this table are representative of those found in computational studies of hydrogen bonding and π-π stacking in related heterocyclic systems and serve as likely predictions for this compound.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research on the coordination chemistry of the compound This compound as a ligand. Consequently, detailed experimental data regarding its metal complexes, including their synthesis, characterization, and structural properties, are not available in the public domain.

The provided outline requests specific details on ligand design principles, coordination modes, and the synthesis and characterization of metal complexes with various transition metal ions. This includes chelation behavior, N- and O-donor characteristics, the influence of anions on complex geometry, and spectroscopic and structural data.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline due to the absence of published research on this particular compound. The scientific community has yet to explore and report on the coordination chemistry of this compound in the depth required to fulfill the user's request.

Coordination Chemistry of 2 Methylamino Pyridin 4 Ol As a Ligand

Crystal Engineering of Coordination Compounds and Polymers

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of coordination chemistry, it involves the selection of metal ions and organic ligands to assemble into predictable and functional one-, two-, or three-dimensional networks. nih.govmdpi.comresearchgate.net The structure of 2-(Methylamino)pyridin-4-OL, featuring a pyridine (B92270) ring, a hydroxyl group, and a methylamino substituent, suggests it can act as a versatile building block in the construction of diverse coordination architectures.

Design and Self-Assembly of Discrete Metal Complexes

Discrete metal complexes are coordination compounds with a finite, well-defined structure, often forming through a self-assembly process where the metal and ligand components spontaneously organize into a thermodynamically stable arrangement. rsc.orgnih.govmdpi.com The formation of such complexes is governed by factors including the coordination geometry of the metal ion, the denticity and flexibility of the ligand, and the reaction conditions.

The this compound ligand possesses multiple potential coordination sites: the pyridine nitrogen, the hydroxyl oxygen, and the nitrogen of the methylamino group. This allows for various binding modes, including monodentate, bidentate, and bridging coordination. For instance, it could chelate to a metal center using the pyridine nitrogen and the hydroxyl oxygen, forming a stable five-membered ring. The presence of the methylamino group could further influence the steric and electronic environment around the metal center.

| Potential Binding Mode | Coordinating Atoms | Resulting Structure |

| Monodentate | Pyridine Nitrogen | Simple coordination |

| Bidentate (Chelating) | Pyridine Nitrogen and Hydroxyl Oxygen | 5-membered chelate ring |

| Bridging | Pyridine Nitrogen and Hydroxyl Oxygen to different metal centers | Polynuclear complexes |

Table 1: Potential Binding Modes of this compound

The self-assembly of discrete complexes would be directed by the interplay of these coordination preferences with the geometric requirements of the metal ion. For example, with a square planar metal ion like Pd(II) or Pt(II), one could envision the formation of a mononuclear complex with two ligands chelating to the metal center.

Formation of One-, Two-, and Three-Dimensional Coordination Polymers

Coordination polymers are extended structures formed by the linking of metal ions or clusters by organic ligands. researchgate.net The dimensionality of these polymers is dictated by the connectivity of the metal nodes and the bridging nature of the organic linkers. nih.gov The bifunctional nature of this compound, with its potential to coordinate to two different metal centers, makes it a candidate for the construction of coordination polymers.

One-Dimensional (1D) Polymers: If the ligand acts as a linear bridge between metal centers, a 1D chain-like structure can be formed. researchgate.net This could occur if, for example, the pyridine nitrogen of one ligand molecule coordinates to one metal ion, and the hydroxyl oxygen of the same molecule coordinates to an adjacent metal ion.

Two-Dimensional (2D) and Three-Dimensional (3D) Polymers: The formation of higher-dimensional structures would require the ligand to connect more than two metal centers or the involvement of additional bridging ligands. rsc.orgresearchgate.net The hydrogen bonding capabilities of the hydroxyl and methylamino groups could also play a significant role in linking adjacent polymer chains to form 2D sheets or 3D networks. researchgate.net

| Dimensionality | Structural Motif | Role of this compound |

| 1D | Linear or zigzag chains | Bridging ligand connecting two metal centers |

| 2D | Sheets or layers | Bridging ligand connecting multiple metal centers and/or intermolecular hydrogen bonding |

| 3D | Frameworks | Bridging ligand with higher connectivity and/or extensive hydrogen bonding networks |

Table 2: Potential Dimensionality of Coordination Polymers with this compound

Helical and Metallamacrocyclic Architectures in Metal-Ligand Systems

The inherent chirality and specific coordination vectors of ligands can lead to the formation of more complex and aesthetically pleasing architectures such as helices and metallamacrocycles. mdpi.com While the this compound ligand itself is not chiral, its coordination to metal centers in a specific, repeated fashion could induce helicity in a resulting coordination polymer. The flexibility of the methylamino group might also allow for conformational changes that could favor the formation of such structures.

Metallamacrocycles are discrete cyclic structures containing multiple metal ions linked by organic ligands. mdpi.com The formation of a metallamacrocycle with this compound would depend on the geometric compatibility between the ligand's bite angle and the preferred coordination geometry of the metal ion.

Electronic and Magnetic Properties of Coordination Complexes

Ligand Field Effects on Metal Centers

Ligand field theory describes the interaction between the d-orbitals of a metal ion and the orbitals of the surrounding ligands. This interaction leads to a splitting of the d-orbitals in energy, the magnitude of which is denoted by Δ (the ligand field splitting parameter). The strength of the ligand field determines the electronic configuration of the metal ion, which in turn affects its color, magnetic properties, and reactivity. rsc.orguci.edu

| Metal Ion d-electron count | Predicted Spin State (Weak Field) | Predicted Spin State (Strong Field) |

| d4 | High-spin | Low-spin |

| d5 | High-spin | Low-spin |

| d6 | High-spin | Low-spin |

| d7 | High-spin | Low-spin |

Table 3: Potential Spin States of Metal Ions in an Octahedral Complex with this compound

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the nature of metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence of coordination. The stretching frequency of the C=N bond in the pyridine ring and the O-H bond of the hydroxyl group would be expected to shift upon coordination to a metal ion. iosrjournals.orgresearchgate.net These shifts can provide information about the strength of the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within a coordination complex can be observed using UV-Vis spectroscopy. These transitions can be categorized as d-d transitions (within the metal d-orbitals) and charge-transfer transitions (between the metal and the ligand). mdpi.comresearchgate.net The energies of these transitions are sensitive to the ligand field strength and the nature of the metal-ligand bonding. For complexes with this compound, one would expect to observe π-π* transitions associated with the pyridine ring, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, depending on the metal ion and its oxidation state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure in solution. mdpi.com The chemical shifts of the protons on the pyridine ring and the methylamino group would be affected by coordination to the metal center.

Supramolecular Chemistry and Self Assembly of 2 Methylamino Pyridin 4 Ol

Hydrogen Bonding Networks in the Solid and Solution States

Hydrogen bonds are the principal drivers of molecular recognition and self-assembly for 2-(Methylamino)pyridin-4-ol. The presence of both hydrogen bond donors (the hydroxyl and methylamino groups) and acceptors (the pyridinic nitrogen and the oxygen of the hydroxyl group) allows for the formation of intricate and robust networks.

In the solid state, this compound is expected to form extensive intermolecular hydrogen bonds. The hydroxyl group can act as a donor to the pyridinic nitrogen of an adjacent molecule, a highly favorable and common interaction in pyridine-containing crystal structures. nih.govresearchgate.net Simultaneously, the N-H bond of the methylamino group can serve as a hydrogen bond donor to the oxygen atom of the hydroxyl group of a neighboring molecule. This can lead to the formation of chains or more complex three-dimensional networks.

The pyridinol and methylamino groups are the key players in the hydrogen bonding landscape of this compound. The pyridinol moiety, specifically the hydroxyl group, is a strong hydrogen bond donor. Its interaction with the pyridinic nitrogen atom is a well-established and highly persistent supramolecular heterosynthon. nih.govresearchgate.net Studies on related systems have shown that the O-H···N (pyridine) interaction is often favored over other potential hydrogen bonds. nih.govfigshare.com

The methylamino group contributes an N-H donor site. This group can engage in hydrogen bonding with the oxygen of the hydroxyl group or the pyridinic nitrogen. The specific interactions formed will depend on steric factors and the electronic environment of the molecule. In some crystal structures of related compounds, N-H···O hydrogen bonds have been observed to link molecules into chains or dimers. researchgate.net

π-π Stacking Interactions and Aromatic Stacking Phenomena

The aromatic pyridine (B92270) ring of this compound is central to its ability to engage in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. For pyridine derivatives, several common synthons are known. researchgate.net The O-H···N heterosynthon between the hydroxyl group and the pyridine nitrogen is a particularly strong and reliable synthon in crystal engineering. nih.govresearchgate.net In addition to this, C-H···N and C-H···O interactions involving the pyridine ring and the substituents can also contribute to the formation of specific supramolecular architectures, such as tapes or sheets. researchgate.net The interplay of these various synthons ultimately dictates the final three-dimensional structure of the crystal.

Cocrystallization Studies and Multi-Component Solids

While specific cocrystallization studies for this compound are not widely reported, its functional groups make it an excellent candidate for forming cocrystals. The presence of both hydrogen bond donors and acceptors allows for the formation of robust heterosynthons with a variety of coformers, such as carboxylic acids or other molecules with complementary hydrogen bonding sites.

The formation of cocrystals can be a powerful strategy to modify the physicochemical properties of a compound. For instance, cocrystallization with a carboxylic acid would likely lead to the formation of a highly stable O-H···N heterosynthon between the carboxylic acid's hydroxyl group and the pyridine nitrogen, or a salt through proton transfer. figshare.com The methylamino and hydroxyl groups of this compound could then form further hydrogen bonds with the coformer, leading to a complex and well-defined multi-component solid. The predictability of these synthons is a key aspect of crystal engineering. mdpi.com

Materials Science Applications of 2 Methylamino Pyridin 4 Ol and Its Derivatives

Functionalization of Porous Materials for Adsorption Applications

The inherent properties of 2-(Methylamino)pyridin-4-ol, particularly its basic nitrogen sites, make it a suitable organic modifier for porous inorganic substrates. The goal of such functionalization is to create materials with enhanced affinity for specific molecules, most notably carbon dioxide (CO2).

Mesoporous silica (B1680970), particularly MCM-41, is a well-regarded support material due to its high surface area, ordered pore structure, and thermal stability. nih.gov The surface of MCM-41 is rich in silanol (B1196071) groups (Si-OH), which can be readily functionalized with organic molecules like this compound. nih.gov The modification is typically achieved through grafting or co-condensation methods. unito.it

In the grafting process, a suitable silane (B1218182) derivative of this compound would be reacted with the calcined MCM-41. This creates a covalent bond between the organic moiety and the silica surface. unito.it This method ensures that the porous structure of the MCM-41 remains largely intact. Characterization techniques such as X-ray diffraction (XRD) and nitrogen adsorption-desorption analysis are used to confirm the retention of the mesoporous structure after functionalization. rsc.org The successful grafting of the aminopyridine derivative can be confirmed using Fourier-transform infrared spectroscopy (FTIR) and solid-state NMR spectroscopy.

While direct studies on this compound functionalization are not prevalent, research on analogous compounds like 2-aminopyridine (B139424) and other N-modified mesoporous silicas provides insight into the expected outcomes. researchgate.netnih.gov These studies demonstrate that the incorporation of amine functionalities onto the silica surface significantly enhances its adsorptive properties. researchgate.net

Amine-functionalized materials are considered one of the most promising classes of solid adsorbents for CO2 capture due to the chemical affinity between the basic amine groups and the acidic CO2 molecule. researchgate.net The nitrogen atoms in the this compound molecule can act as active sites for CO2 adsorption. The mechanism of capture on such amine-modified silica can occur via chemisorption, especially at low CO2 partial pressures. unical.it In the presence of moisture, the CO2 uptake can be further enhanced through the formation of bicarbonate species. nih.govunical.it

Studies on materials functionalized with related aminopyridines provide a benchmark for the expected performance. For instance, research on aluminum complexes ligated with 2-(methylamino)pyridine (B147262) has demonstrated cooperative activation and capture of CO2. nih.govnih.gov This suggests that the 2-(methylamino)pyridine moiety is an effective group for CO2 sequestration. When incorporated into a porous support, this functionality is expected to yield a high CO2 adsorption capacity. The performance of such materials is often evaluated by measuring their CO2 uptake under various conditions of temperature and pressure.

Table 1: CO2 Adsorption Performance of Amine-Functionalized Mesoporous Silica

| Functionalizing Agent | Support Material | Adsorption Capacity (mmol CO2/g) | Amine Efficiency (mol CO2/mol N) | Test Conditions |

| Polyethylenimine (PEI) | MIL-101(Cr) | 3.81 | - | 75 °C, 1 bar |

| Aminopropyltrimethoxysilane (APTS) | SBA-15 | 2.4 | 0.32 | 45 °C, 0.1 MPa |

| Tetraethylenepentamine (TEPA) | SBA-15 | 5.69 | - | 75 °C |

This table presents data from studies on various amine-functionalized materials to illustrate typical performance benchmarks, as direct data for this compound functionalized materials is not available.

A crucial aspect of adsorbent performance is its selectivity for CO2 over other gases, such as nitrogen, which is abundant in flue gas streams. Amine-functionalized materials generally exhibit good selectivity due to the specific chemical interaction between the amine groups and CO2. cas.cn

Furthermore, for practical applications, the adsorbent must be regenerable with minimal energy input. Temperature swing adsorption (TSA) is a common regeneration method where the temperature is raised to break the bonds between the CO2 and the amine sites, releasing the captured CO2. researchgate.net Studies on various amine-functionalized silicas have shown that complete regeneration can often be achieved at temperatures around 90-100 °C. researchgate.net The stability of the material over multiple adsorption-desorption cycles is a key indicator of its practical utility, and many amine-grafted materials have demonstrated stable performance over numerous cycles. cas.cn Microwave-assisted regeneration is also being explored as a more energy-efficient alternative. google.com

Development of Advanced Functional Materials

The versatility of the this compound structure extends beyond surface functionalization for adsorption. It can be a key building block in the synthesis of more complex, advanced functional materials.

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale. rsc.org These materials can be broadly classified into two types: Class I, where the organic and inorganic phases are linked by weak interactions like van der Waals or hydrogen bonds, and Class II, where they are connected by strong covalent bonds. mdpi.com

This compound is well-suited for the creation of Class II hybrid materials. The hydroxyl group can participate in sol-gel processes with metal alkoxides, while the amino and pyridine (B92270) groups can coordinate with metal centers or be further functionalized. This allows for the direct incorporation of the organic functionality into the inorganic network, leading to a homogeneous material with potentially novel properties. For instance, hybrid materials have been synthesized from pyridinium (B92312) compounds and metal halides, forming extended three-dimensional networks through hydrogen bonding and other interactions. nih.govnih.gov The ability of 2-(methylamino)pyridine to form stable complexes with metals like aluminum further highlights the potential for creating well-defined hybrid structures. nih.gov

The design of functional materials allows for the precise tuning of their properties for specific applications. rsc.org By carefully selecting the organic and inorganic precursors, it is possible to control the reactivity and stability of the final hybrid material. The presence of both a pyridinol and a methylamino group in this compound offers multiple levers for tuning the material's characteristics.

The basicity of the amine and pyridine nitrogen atoms can be tailored by introducing electron-donating or electron-withdrawing groups, which in turn would affect the material's affinity for CO2 or its catalytic activity. The thermal and chemical stability of the resulting material is influenced by the nature of the linkage between the organic and inorganic components. Covalent bonding, as would be achieved in a Class II hybrid, generally leads to more robust and stable materials compared to simple impregnation or weak physisorption. unito.it The ability to create stable, regenerable adsorbents is a key goal in this area of research. mdpi.com

Exploration of Optical and Electronic Material Properties

The unique electronic structure of the pyridin-4-ol ring, combined with the influence of the methylamino substituent, suggests that derivatives of this compound could possess interesting optical and electronic properties. The nitrogen atom in the pyridine ring and the exocyclic amino group can significantly influence the electron distribution within the molecule, potentially leading to materials with applications in optoelectronics.

Theoretical studies on related pyridine derivatives have shown that the positions of nitrogen atoms and substituents have a profound impact on the electronic and structural properties of the resulting materials. iiste.org For instance, the introduction of different functional groups to a pyridine core can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in devices like organic light-emitting diodes (OLEDs), where efficient charge injection and transport are paramount. nih.govacs.org

While specific experimental data on the optical and electronic properties of materials based on this compound are not extensively available in the current literature, we can extrapolate potential characteristics based on analogous compounds. For example, pyridine-functionalized fullerene derivatives have been investigated as electron transport layers in perovskite solar cells, where the nitrogen site within the pyridine moiety was found to significantly influence the electron transport properties. rsc.org This highlights the critical role that the specific arrangement of atoms in pyridinic structures plays in dictating the performance of electronic devices.

Table 1: Predicted Optical and Electronic Properties of a Hypothetical Material Functionalized with a this compound Derivative

| Property | Predicted Value/Characteristic | Potential Application |

| Absorption Maximum (λmax) | ~350 - 450 nm | Organic Photovoltaics, Photocatalysis |

| Emission Maximum (λem) | ~450 - 550 nm | Organic Light-Emitting Diodes (OLEDs) |

| Band Gap | 2.5 - 3.5 eV | Semiconductor in electronic devices |

| HOMO Level | -5.0 to -5.5 eV | Hole transport layer in OLEDs |

| LUMO Level | -2.0 to -2.5 eV | Electron transport layer in OLEDs |

This table presents hypothetical data based on general principles of related pyridine derivatives and is for illustrative purposes only, pending specific experimental verification for this compound based materials.

Characterization of Functionalized Materials

To fully understand and optimize materials functionalized with this compound derivatives, a suite of characterization techniques is essential. These methods provide insights into the material's porosity, morphology, and crystalline structure, which are crucial for its performance in various applications.

Nitrogen Adsorption-Desorption Isotherms for Pore Structure Analysis

Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. For materials functionalized with this compound, this analysis would be critical in applications such as gas storage, separation, and catalysis, where a high surface area and well-defined pore structure are often required.

The shape of the nitrogen adsorption-desorption isotherm can provide qualitative information about the pore structure. For instance, a Type I isotherm is characteristic of microporous materials, while Type IV isotherms with a hysteresis loop are indicative of mesoporous materials. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the adsorption data.

Table 2: Hypothetical Nitrogen Adsorption-Desorption Data for a Porous Polymer Functionalized with a this compound Derivative

| Parameter | Value |

| BET Surface Area | 450 m²/g |

| Total Pore Volume | 0.65 cm³/g |

| Average Pore Diameter | 5.8 nm |

| Isotherm Type | Type IV with H2 hysteresis loop |

This table represents hypothetical data to illustrate the type of information obtained from nitrogen adsorption-desorption analysis.

Transmission Electron Microscopy (TEM) for Material Morphology

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of materials at the nanoscale. For materials incorporating this compound derivatives, TEM could be used to observe the size, shape, and distribution of nanoparticles, or the structure of thin films and porous frameworks. This information is vital for understanding how the material's structure influences its properties. For example, in a catalytic application, the dispersion of active sites on a support material, as visualized by TEM, can directly impact the catalytic efficiency.

X-ray Diffraction (XRD) for Material Crystallinity and Structural Integrity

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. By analyzing the diffraction pattern of X-rays passing through a sample, one can identify the crystal lattice parameters, determine the phase purity, and assess the degree of crystallinity. For crystalline materials based on this compound, such as metal-organic frameworks (MOFs) or crystalline polymers, XRD is indispensable for confirming the predicted structure and ensuring the integrity of the material after functionalization or use. For instance, the crystal structure of a co-crystal of pyridin-4-ol with hydroquinone (B1673460) has been determined using single-crystal X-ray diffraction, revealing the hydrogen bonding interactions that stabilize the structure. researchgate.net

Catalytic Applications of 2 Methylamino Pyridin 4 Ol Based Systems

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on the design of organic ligands that can coordinate to a metal center and modulate its catalytic properties. The structure of 2-(Methylamino)pyridin-4-OL, featuring a pyridine (B92270) ring, a secondary amine, and a hydroxyl group, offers multiple potential coordination sites for metal ions.

Metal-Catalyzed Organic Transformations

Despite the promising structural features of this compound, a comprehensive review of current scientific literature reveals a significant gap in research pertaining to its direct application as a ligand in metal-catalyzed organic transformations. There are no specific studies detailing its performance in common reactions such as cross-coupling, hydrogenation, or oxidation reactions. While numerous pyridine-based ligands have been successfully employed in catalysis, the specific catalytic utility of this compound remains an unexplored area of research.

Ligand Effects on Reaction Selectivity and Efficiency

The electronic and steric properties of a ligand are paramount in determining the selectivity (chemo-, regio-, and enantioselectivity) and efficiency (turnover number and frequency) of a catalytic reaction. The interplay of the electron-donating methylamino group and the potentially deprotonated hydroxyl group in this compound could, in theory, influence the electron density at the metal center and the stability of catalytic intermediates. However, without experimental data, any discussion on its specific effects on reaction outcomes would be purely speculative.

Incorporation into Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The functional groups on this compound make it a potential candidate for incorporation into solid supports.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers and metal nodes or organic building blocks, respectively. These materials are of great interest in heterogeneous catalysis. The bifunctional nature of this compound, with its pyridyl and hydroxyl/amino groups, makes it a theoretically suitable linker for the synthesis of novel MOFs or COFs. Such frameworks could potentially exhibit catalytic activity arising from the incorporated organic moiety or from accessible metal sites. However, a thorough search of the existing literature indicates that this compound has not yet been utilized as a building block in the reported synthesis of any MOFs or COFs. Research in the field has explored other pyridine derivatives for MOF construction, but specific data for the title compound is absent. rsc.orgd-nb.infomdpi.comuniversityofgalway.ie

Supported Catalysts Derived from the Compound

Another avenue for creating heterogeneous catalysts is the immobilization of a catalytically active species onto a solid support. This compound could potentially be anchored to materials like silica (B1680970), alumina, or polymers through its functional groups. The resulting material could then be used to chelate metal ions, creating a supported catalyst. This approach can enhance catalyst stability and facilitate its recovery. At present, there are no published studies describing the synthesis or application of such supported catalysts derived from this compound.

Specific Catalytic Reactions Investigated

A detailed review of scientific databases and chemical literature reveals no specific catalytic reactions that have been investigated using "this compound" as a catalyst or ligand. While related pyridine derivatives, such as 4-(dimethylamino)pyridine (DMAP) and its chiral analogues, are well-established as nucleophilic catalysts in a variety of organic transformations, the catalytic potential of this compound remains to be explored. researchgate.netresearchgate.net

Based on the currently available scientific literature, there is a notable absence of research focused on the catalytic applications of this compound. While its molecular structure suggests potential as a ligand in homogeneous catalysis or as a building block for heterogeneous catalysts like MOFs, these possibilities have not yet been experimentally realized or reported. The information presented in this article highlights a significant opportunity for future research to explore the catalytic properties of this compound and to potentially unlock new catalytic systems for a range of chemical transformations.

C-C and C-Heteroatom Bond Forming Reactions

No studies describing the use of this compound-based systems as catalysts for C-C or C-heteroatom bond forming reactions were identified in the available literature. Research in this area for related pyridine derivatives is extensive, but does not include the specified compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives

The development of efficient and regioselective synthetic methods is paramount for exploring the chemical space around 2-(Methylamino)pyridin-4-OL. While classical methods for pyridine (B92270) synthesis exist, contemporary approaches offer greater control and versatility.

Future synthetic endeavors will likely focus on the late-stage functionalization of the pre-formed this compound core. Recent breakthroughs in C-H functionalization offer a powerful toolkit for introducing a wide range of substituents at various positions on the pyridine ring. nih.govrsc.org For instance, radical and ionic meta-C-H functionalization techniques could be employed to introduce groups at the C3 and C5 positions, thereby modulating the electronic properties of the molecule. nih.gov Furthermore, methods for the C4-alkylation and arylation of pyridines, which have been a long-standing challenge, are now emerging and could be adapted to introduce diversity at this position. rsc.orgnih.gov

The synthesis of novel derivatives can also draw inspiration from the synthesis of related heterocyclic systems. For example, the condensation of substituted malonic acid diesters with guanidine (B92328) to form 5-substituted 2-amino-4,6-dihydroxypyrimidines provides a template for creating analogous pyridin-4-ol derivatives. nih.gov Additionally, processes for producing 2-amino-3-hydroxypyridines from furan-2-carboxylic acid derivatives could be adapted to generate a broader range of substituted 2-(methylamino)pyridin-4-ols. google.com

A key area of exploration will be the development of one-pot or tandem reactions that allow for the rapid assembly of complex derivatives from simple starting materials. These strategies not only improve efficiency but also reduce waste, aligning with the principles of green chemistry.

| Synthetic Strategy | Potential Application for this compound Derivatives | Key Advantages |

| C-H Functionalization | Introduction of substituents at C3, C5, and C6 positions. | High atom economy, late-stage modification. |

| Cross-Coupling Reactions | Arylation, alkylation, and amination at various positions. | Wide substrate scope, well-established methods. |

| Multi-component Reactions | Rapid assembly of complex derivatives from simple precursors. | High efficiency, diversity-oriented synthesis. |

| Flow Chemistry | Scalable and controlled synthesis of derivatives. | Improved safety, reproducibility, and scalability. |

Deeper Understanding of Structure-Property Relationships through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are indispensable for elucidating the intricate relationship between the molecular structure of this compound and its properties. nih.gov Such studies can predict and rationalize electronic, spectroscopic, and thermodynamic characteristics, guiding experimental efforts.

A crucial aspect to investigate for this compound is its tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. nih.gov DFT calculations can accurately predict the relative stabilities of these tautomers in different environments (gas phase, various solvents), which is critical as the dominant tautomer will dictate the compound's reactivity and interaction with its surroundings. nih.govresearchgate.net For instance, studies on 2-hydroxypyridine (B17775) have shown that while the enol form is favored in the gas phase, the pyridone form dominates in polar solvents and the solid state. nih.govnih.gov

Furthermore, DFT can be used to calculate key electronic parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. nih.govresearchgate.netresearchgate.net These calculations provide insights into the molecule's reactivity, sites susceptible to electrophilic or nucleophilic attack, and the nature of intramolecular hydrogen bonding. Understanding how substituents on the pyridine ring influence these electronic properties is key to designing derivatives with tailored functionalities. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap, thereby affecting the molecule's optical and electronic properties.

| Computational Method | Predicted Property | Significance for this compound |

| DFT Geometry Optimization | Molecular structure, bond lengths, and angles. | Provides the foundational understanding of the molecule's shape. |

| Tautomerization Energy Calculation | Relative stability of pyridin-4-ol vs. pyridin-4-one forms. | Predicts the dominant form under different conditions. nih.govresearchgate.net |

| HOMO-LUMO Analysis | Electronic band gap, chemical reactivity. | Guides the design of derivatives with specific electronic properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. | Identifies sites for intermolecular interactions and reactions. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions. | Elucidates the nature of hydrogen bonding and resonance effects. |

Development of Multifunctional Materials Incorporating this compound

The unique structural and electronic features of this compound make it an attractive building block for the creation of multifunctional materials. The presence of both hydrogen-bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen and carbonyl oxygen in the pyridone tautomer) sites suggests its potential for incorporation into polymers and metal-organic frameworks (MOFs).

In the realm of polymer science, this compound could be used as a functional monomer. Its derivatives could be polymerized to create materials with tailored properties, such as enhanced thermal stability, specific optical characteristics, or the ability to coordinate with metal ions. The pyridine moiety is known to improve the water solubility and metabolic stability of molecules, which could be advantageous in the development of biocompatible materials. rsc.org

The ability of the pyridine nitrogen to act as a ligand for metal ions opens the door to the construction of MOFs. By designing appropriate linkers based on the this compound scaffold, it may be possible to create porous materials with applications in gas storage, catalysis, and sensing. The functional groups within the pores (amino and hydroxyl) could be exploited to create specific binding sites for guest molecules.

Integration into Advanced Supramolecular Architectures with Tunable Properties

Supramolecular chemistry, which involves the self-assembly of molecules into well-defined, functional architectures, represents a particularly exciting frontier for this compound. nih.gov The directional nature of hydrogen bonding and metal-ligand coordination involving the pyridine core can be harnessed to construct complex supramolecular structures. nih.govrsc.orgnih.gov

The pyridine moiety is a well-established building block in the design of ligands for coordination-driven self-assembly. researchgate.netnih.gov By incorporating this compound into larger ligand structures, it is possible to create discrete metallo-supramolecular assemblies such as cages, helicates, and prisms. researchgate.net The properties of these architectures can often be tuned by external stimuli such as pH, temperature, or the presence of guest molecules, leading to applications in areas like drug delivery and molecular recognition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylamino)pyridin-4-OL, and how can reaction conditions be optimized for purity?